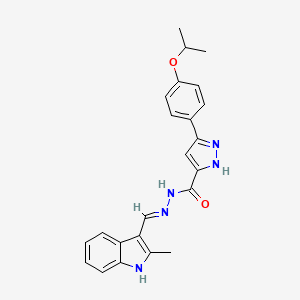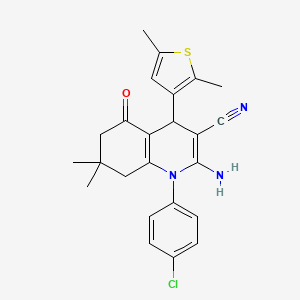
(E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole and pyrazole derivatives.
Scientific Research Applications
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory, analgesic, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation and pain. The compound also modulates various signaling pathways, including the NF-κB and STAT-3 pathways, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives: These compounds share a similar indole core structure and exhibit comparable biological activities.
Indole-3-carboxylic acid derivatives: These compounds are also derived from indole and have similar chemical properties and biological activities.
Uniqueness
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the indole and pyrazole rings, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 and modulate multiple signaling pathways makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14(2)30-17-10-8-16(9-11-17)21-12-22(27-26-21)23(29)28-24-13-19-15(3)25-20-7-5-4-6-18(19)20/h4-14,25H,1-3H3,(H,26,27)(H,28,29)/b24-13+ |
InChI Key |
CHQQGOBSFJYZIA-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638493.png)
![(5E)-5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11638498.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11638501.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638507.png)
![(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638519.png)
![2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11638521.png)
![3-(2-chlorophenyl)-N'-[(3-methoxyphenoxy)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11638525.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638527.png)
![2,6-Dimethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B11638533.png)

![1-[(2-Nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B11638542.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638545.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11638557.png)
![N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11638560.png)
